molecular formula C21H32N4O2 B6797569 N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide

N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide

Cat. No.: B6797569
M. Wt: 372.5 g/mol
InChI Key: QPTSLYNEOPGEPE-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[52102,6]decane-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-2-24-8-7-22-20(24)19(14-5-9-27-10-6-14)23-21(26)25-12-17-15-3-4-16(11-15)18(17)13-25/h7-8,14-19H,2-6,9-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTSLYNEOPGEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(C2CCOCC2)NC(=O)N3CC4C5CCC(C5)C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 1-ethylimidazole and oxane derivatives, followed by their coupling under specific conditions to form the intermediate. This intermediate is then reacted with 4-azatricyclo[5.2.1.02,6]decane-4-carboxylic acid to yield the final product. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide
  • N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate

Uniqueness

N-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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